

Technical Guide: 4-Methoxypyridin-2-amine (CAS No. 10201-73-7)

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Compound of Interest

Compound Name: 4-Methoxypyridin-2-amine

Cat. No.: B134910

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methoxypyridin-2-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its primary biological activity as a selective inhibitor of inducible nitric oxide synthase (iNOS). Furthermore, this guide discusses the role of **4-Methoxypyridin-2-amine** and its derivatives in drug discovery, particularly in the context of inflammatory diseases and oncology. Experimental protocols and signaling pathway diagrams are included to facilitate further research and application.

Chemical and Physical Properties

4-Methoxypyridin-2-amine, with the CAS number 10201-73-7, is a stable, solid organic compound.^[1] Its chemical structure features a pyridine ring substituted with a methoxy group at the 4-position and an amino group at the 2-position. This arrangement of functional groups imparts specific chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of **4-Methoxypyridin-2-amine**

Property	Value	Reference(s)
CAS Number	10201-73-7	[1]
Molecular Formula	C ₆ H ₈ N ₂ O	[1]
Molecular Weight	124.14 g/mol	[1]
Appearance	Pale yellow to white solid	
Melting Point	120-121 °C	
Boiling Point	258.6 ± 20.0 °C (predicted)	
Density	1.139 ± 0.06 g/cm ³ (predicted)	
pKa	7.79 ± 0.11 (predicted)	
Solubility	Soluble in DMSO and methanol. Slightly soluble in water.	
LogP	0.5 (predicted)	[1]
λ _{max}	280 nm (in CHCl ₃)	

Spectroscopic Data

The structural elucidation of **4-Methoxypyridin-2-amine** is confirmed by various spectroscopic techniques.

2.1. ¹H NMR Spectroscopy

A proton NMR spectrum of **4-Methoxypyridin-2-amine** would exhibit characteristic signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. Due to the substitution pattern, the aromatic region would show distinct coupling patterns.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and

the electron-donating methoxy and amino groups. Aromatic carbons typically appear in the range of 100-160 ppm, while the methoxy carbon signal is expected around 55 ppm.[2][3][4][5]

2.3. IR Spectroscopy

The infrared spectrum of **4-Methoxypyridin-2-amine** displays characteristic absorption bands for its functional groups. Key peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm^{-1} region), C-H stretching for the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm^{-1}), and C-O stretching of the methoxy group.[6][7][8]

2.4. Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. The molecular ion peak (M^+) would be observed at m/z 124. fragmentation patterns could provide further structural information.

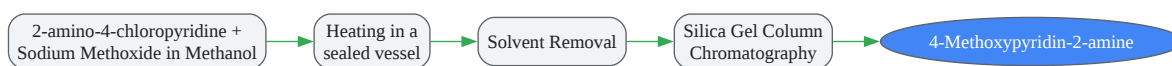
Synthesis Protocol

A common and effective method for the synthesis of **4-Methoxypyridin-2-amine** is via nucleophilic aromatic substitution of 2-amino-4-chloropyridine.[9]

Experimental Protocol: Synthesis of **4-Methoxypyridin-2-amine**

- Materials:
 - 2-amino-4-chloropyridine
 - Sodium methoxide (solid or as a solution in methanol)
 - Methanol (anhydrous)
 - Dichloromethane
 - Silica gel for column chromatography
- Procedure:

- In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine in a solution of sodium methoxide in methanol. A typical molar ratio would be 1 equivalent of the chloropyridine to 2-3 equivalents of sodium methoxide.
 - Heat the reaction mixture at a temperature ranging from 120-150°C for several hours (e.g., 6-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - The resulting crude product can be purified by silica gel column chromatography. A suitable eluent system is a gradient of methanol in dichloromethane.
 - Combine the fractions containing the pure product and evaporate the solvent to yield **4-Methoxypyridin-2-amine** as a solid.
- Workflow Diagram:



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Caption: Synthesis workflow for **4-Methoxypyridin-2-amine**.

Biological Activity and Drug Development

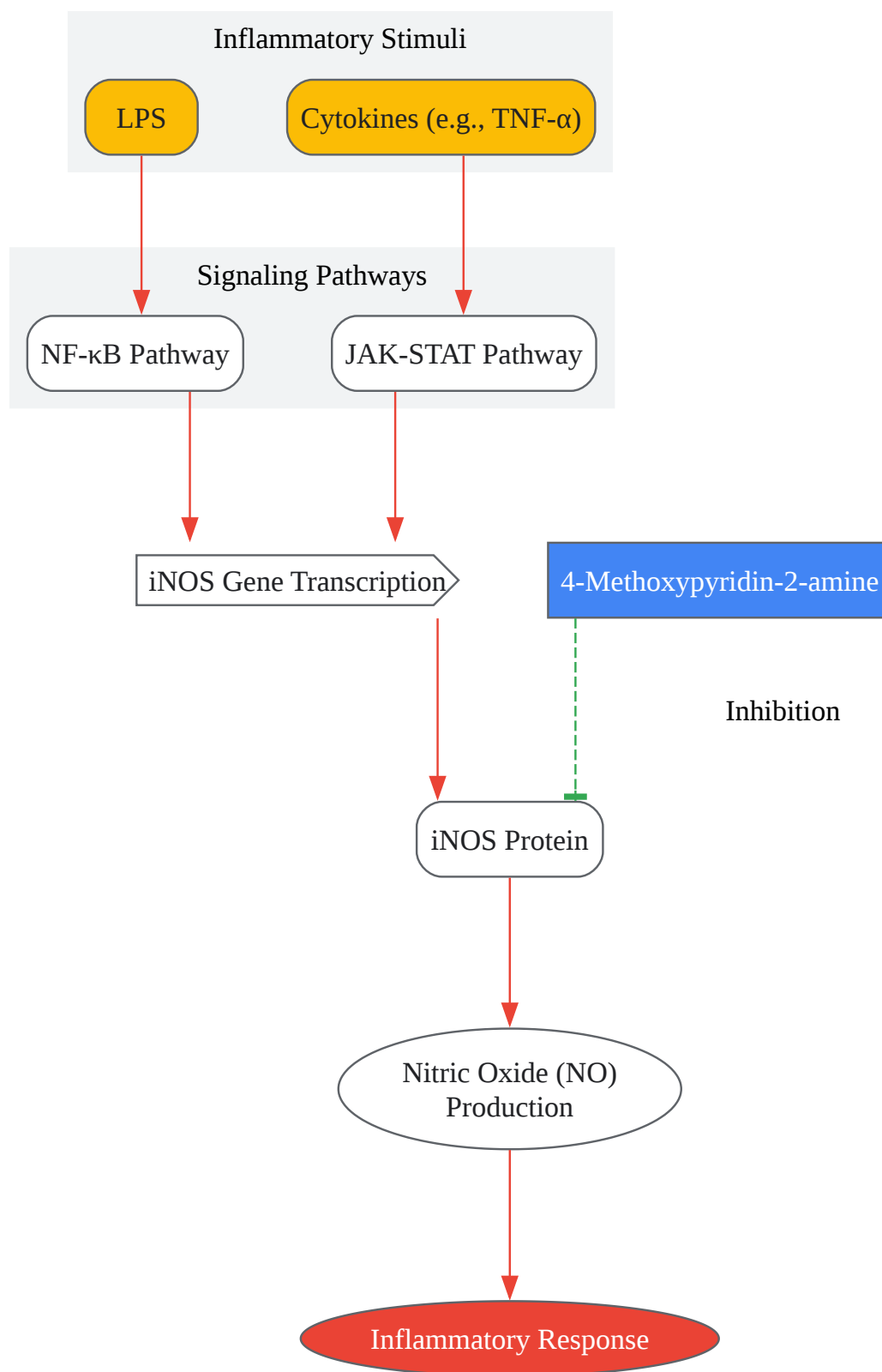
4.1. Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The primary and most well-documented biological activity of **4-Methoxypyridin-2-amine** is its role as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and some cancers. The selectivity for iNOS over the other isoforms, neuronal NOS (nNOS) and endothelial NOS

(eNOS), is a critical attribute for therapeutic applications, as it minimizes potential side effects associated with the inhibition of the constitutive NOS isoforms.

4.2. iNOS Signaling Pathway

The induction of iNOS expression is a complex process involving multiple signaling pathways, often triggered by pro-inflammatory cytokines like TNF- α and interleukins, as well as bacterial lipopolysaccharides (LPS). Key pathways include the NF- κ B and JAK-STAT signaling cascades. **4-Methoxypyridin-2-amine**, by inhibiting iNOS, directly curtails the excessive production of NO, thereby mitigating its downstream inflammatory effects.



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Caption: iNOS signaling pathway and the inhibitory action of **4-Methoxypyridin-2-amine**.

4.3. Role in Drug Development

The 2-aminopyridine scaffold, of which **4-Methoxypyridin-2-amine** is a prime example, is a privileged structure in medicinal chemistry. Its ability to serve as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets make it a valuable building block in drug design.

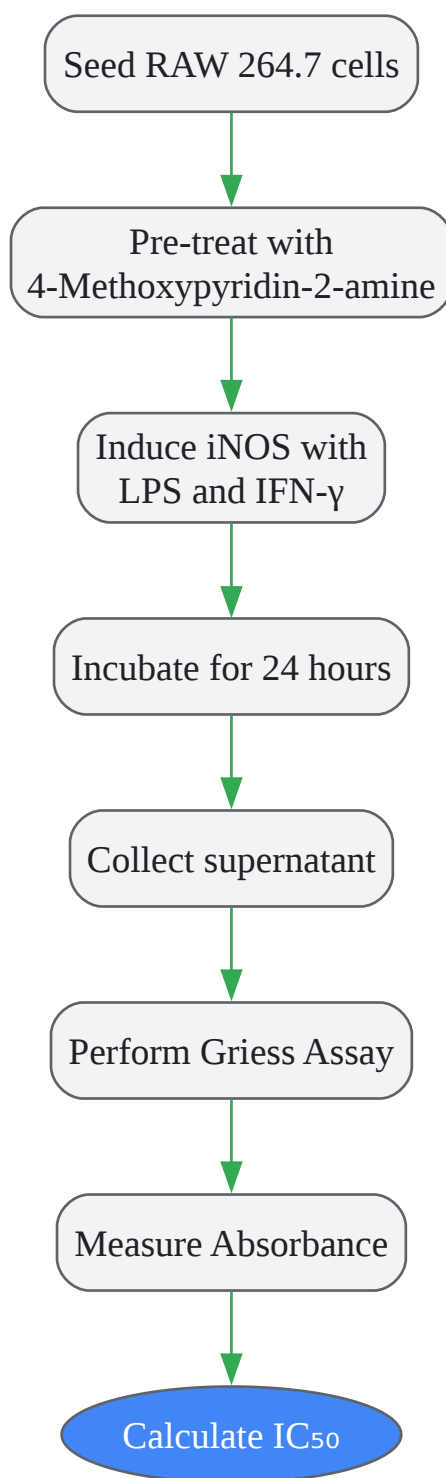
Derivatives of **4-Methoxypyridin-2-amine** have been explored for the development of novel therapeutics.^{[10][11][12]} Research has focused on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. These efforts have led to the identification of promising lead compounds for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer where iNOS overexpression is a contributing factor.^{[10][11][12]}

Experimental Protocol: In Vitro iNOS Inhibition Assay (General)

This protocol provides a general framework for assessing the iNOS inhibitory activity of compounds like **4-Methoxypyridin-2-amine** using a cell-based assay.

- Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used as they can be stimulated to express iNOS.
- Materials:
 - RAW 264.7 cells
 - Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
 - Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ) for iNOS induction
 - **4-Methoxypyridin-2-amine** (and other test compounds)
 - Griess Reagent for nitrite quantification (an indicator of NO production)
 - 96-well cell culture plates
- Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **4-Methoxypyridin-2-amine** for 1-2 hours.
- Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells (except for the negative control).
- Incubate the plates for 24 hours.
- After incubation, collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
- Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
- Calculate the percentage of iNOS inhibition for each concentration of the test compound and determine the IC₅₀ value.
- Experimental Workflow Diagram:



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Caption: Workflow for in vitro iNOS inhibition assay.

Safety and Handling

4-Methoxypyridin-2-amine should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

Category	Statements	Reference(s)
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[13]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[13]

It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Methoxypyridin-2-amine is a valuable chemical entity with well-defined properties and a clear mechanism of action as a selective iNOS inhibitor. Its straightforward synthesis and the therapeutic potential of its derivatives make it a compound of high interest for researchers in medicinal chemistry and pharmacology. This guide provides the foundational knowledge and experimental frameworks necessary to advance the study and application of **4-Methoxypyridin-2-amine** in the development of novel therapeutics for a range of diseases.

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